molecular formula C9H10N2O B1521344 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 761440-06-6

7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1521344
CAS No.: 761440-06-6
M. Wt: 162.19 g/mol
InChI Key: JPARDNRMCTVFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O It features an isoindoline core structure, which is a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Cyclization Reaction: Starting from 2-methylbenzylamine, the compound can be synthesized through a cyclization reaction with phthalic anhydride under acidic conditions. This reaction forms the isoindoline core.

    Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under high temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and amination reactions sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield, while maintaining stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 7-oxo-2-methyl-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of various substituted isoindoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysts: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

    Probes: Used as molecular probes in biological studies to understand enzyme mechanisms and interactions.

Medicine

Industry

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Agrochemicals: Potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7-position can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or modulation of biochemical pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the amino group at the 7-position, resulting in different chemical reactivity and biological activity.

    7-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding capabilities and reactivity.

Uniqueness

The presence of the amino group at the 7-position in 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties, making it distinct from other isoindoline derivatives. This functional group allows for specific interactions with biological targets and enables a variety of chemical transformations, enhancing its utility in research and industrial applications.

Properties

IUPAC Name

7-amino-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARDNRMCTVFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (6.09 g, 31 mmol) in DCM:ethanol (8:2) was hydrogenated under 40 psi of H2 in the presence of 5% Pd/C (500 mg) until cessation of H2 uptake. The reaction mixture was filtered, and the filtrate dried (Na2SO4) and concentrated in vacuo to afford 4.45 g of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (XXXVIII, yield: 73%). 1H NMR (CDCl3, 400 MHz): δ 3.11 (s, 3H), 4.27 (s, 2H), 5.19 (bs, 2H), 5.5 (d, 1H, J=7.8 Hz), 6.71 (d, 1H, J=7.2 Hz).
Quantity
6.09 g
Type
reactant
Reaction Step One
Name
DCM ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (Compound 17F, 6.09 g, 31 mmol) in DCM:ethanol (8:2) was hydrogenated under 40 psi of H2 in the presence of 5% Pd/C (500 mg) until cessation of H2 uptake. The reaction mixture was filtered, and the filtrate dried (Na2SO4) and concentrated in vacuo to afford 4.45 g of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (yield: 73%). 1H NMR (CDCl3, 400 MHz): δ 3.11 (s, 3H), 4.27 (s, 2H), 5.19 (bs, 2H), 5.5 (d, 1H, J=7.8 Hz), 6.71 (d, 1H, J=7.2 Hz).
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DCM ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

At room temperature, a solution of N-Methyl-7-nitro-2,3-dihydroisoindole-1-one (561.0 mg, 2.92 mmol) in EtOAc (8.4 mL) is treated with SnCl2.2H2O (2.68 g), stirred at 80° C. under reflux for 5 h, and treated with 30 mL of 5N NaOH at 0° C. After the both layers are separated, the aqueous layer is extracted with EtOAc (2×8 mL), the combined extracts are washed with brine (5 mL), dried (MgSO4), and evaporated to give 7-Amino-N-methyl-2,3-dihydroisoindole-1-one (455.9 g, 2.81 mmol) in 96%. Yellow solid. Rf (CH2Cl2/EtOAC 1:1) 0.53. 1H-NMR (400 MHz, CDCl3) 3.12 (s), 4.28 (s), 5.20 (br. s), 6.56 (d, J=8.0), 6.68 (d, J=8.0), 7.21 (dd, J=8.0, 8.0).
Quantity
561 mg
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
Reactant of Route 3
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
Reactant of Route 4
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
Reactant of Route 6
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.